

Mass spectrometry fragmentation pattern of 5-Cyano-2-methylbenzylamine

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Compound of Interest

Compound Name: 5-Cyano-2-methylbenzylamine

Cat. No.: B15329506

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An Application Note on the Mass Spectrometry Fragmentation Pattern of **5-Cyano-2-methylbenzylamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted mass spectrometry fragmentation pattern of **5-Cyano-2-methylbenzylamine** and provides a general protocol for its analysis. Understanding the fragmentation behavior of this compound is crucial for its identification, characterization, and quantification in various matrices, which is of significant interest in drug discovery and development. The fragmentation pathways are elucidated based on established principles of mass spectrometry for benzylamine and cyano-containing aromatic compounds.

Introduction

5-Cyano-2-methylbenzylamine is a substituted benzylamine derivative. Benzylamines are a common structural motif in many biologically active compounds and pharmaceutical agents. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of compounds by analyzing their fragmentation patterns upon ionization. The presence of a cyano group and a methyl group on the aromatic ring, in addition to the benzylamine core, influences the fragmentation pathways, leading to a characteristic mass spectrum.

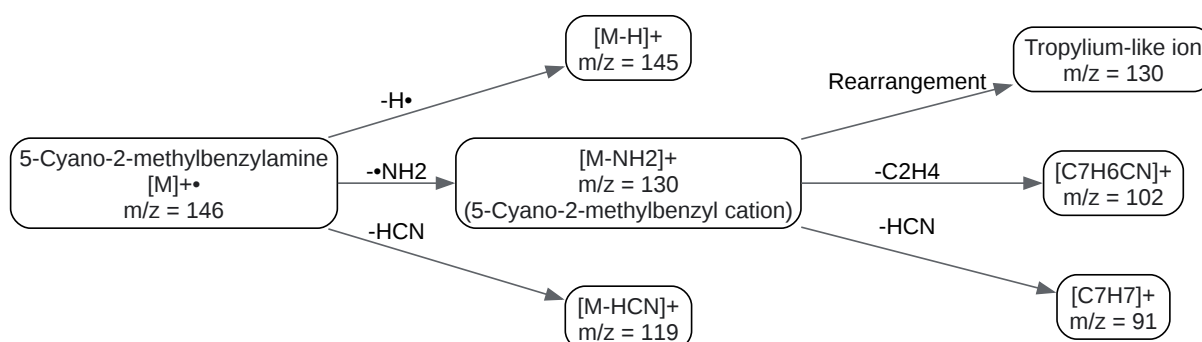
Predicted Fragmentation Pattern

The fragmentation of **5-Cyano-2-methylbenzylamine** in a mass spectrometer, particularly under electron ionization (EI) or collision-induced dissociation (CID), is expected to proceed through several key pathways common to benzylamines and substituted aromatic compounds. The molecular weight of **5-Cyano-2-methylbenzylamine** ($C_9H_{10}N_2$) is 146.19 g/mol .

Key Fragmentation Pathways:

- **Alpha-Cleavage:** A dominant fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[1] For **5-Cyano-2-methylbenzylamine**, this would involve the loss of the substituted phenyl ring to form a $CH_2NH_2^+$ fragment.
- **Benzylic Cleavage:** Cleavage of the C-N bond is also a common pathway for benzylamines, leading to the formation of a stable substituted benzyl cation.[2][3]
- **Loss of Small Molecules:** The protonated molecular ion can lose small, stable neutral molecules like ammonia (NH_3).[3][4]
- **Ring Fragmentation:** The substituted aromatic ring can undergo fragmentation, although this typically requires higher energy.

A diagram illustrating the predicted fragmentation pathway is presented below.



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Figure 1: Predicted fragmentation of **5-Cyano-2-methylbenzylamine**.

Quantitative Data Summary

While specific experimental data for **5-Cyano-2-methylbenzylamine** is not readily available in the public domain, a predicted summary of the major fragments and their expected relative abundances is provided in Table 1. This table is based on the general fragmentation patterns of similar compounds.

Fragment Ion	m/z (Mass-to-Charge Ratio)	Proposed Structure/Loss	Predicted Relative Abundance
[M] ⁺ •	146	Molecular Ion	Moderate
[M-H] ⁺	145	Loss of a hydrogen radical	Low to Moderate
[M-NH ₂] ⁺	130	Loss of an amino radical (Benzylic cleavage)	High (likely base peak)
[M-HCN] ⁺	119	Loss of hydrogen cyanide	Low
[C ₇ H ₆ CN] ⁺	102	Further fragmentation of m/z 130	Moderate
[C ₇ H ₇] ⁺	91	Tropylium ion from cleavage of the side chain	Low

Table 1: Predicted quantitative data for the mass spectrum of **5-Cyano-2-methylbenzylamine**.

Experimental Protocol

The following is a general protocol for the analysis of **5-Cyano-2-methylbenzylamine** using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile small molecules.

4.1. Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
- Ionization Source: Electron Ionization (EI).
- Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

4.2. Reagents and Materials

- **5-Cyano-2-methylbenzylamine** standard.
- High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) for sample preparation.
- GC-grade helium carrier gas.

4.3. Sample Preparation

- Prepare a stock solution of **5-Cyano-2-methylbenzylamine** (e.g., 1 mg/mL) in a suitable solvent.
- Perform serial dilutions to prepare working standards of appropriate concentrations (e.g., 1-100 µg/mL).

4.4. GC-MS Parameters

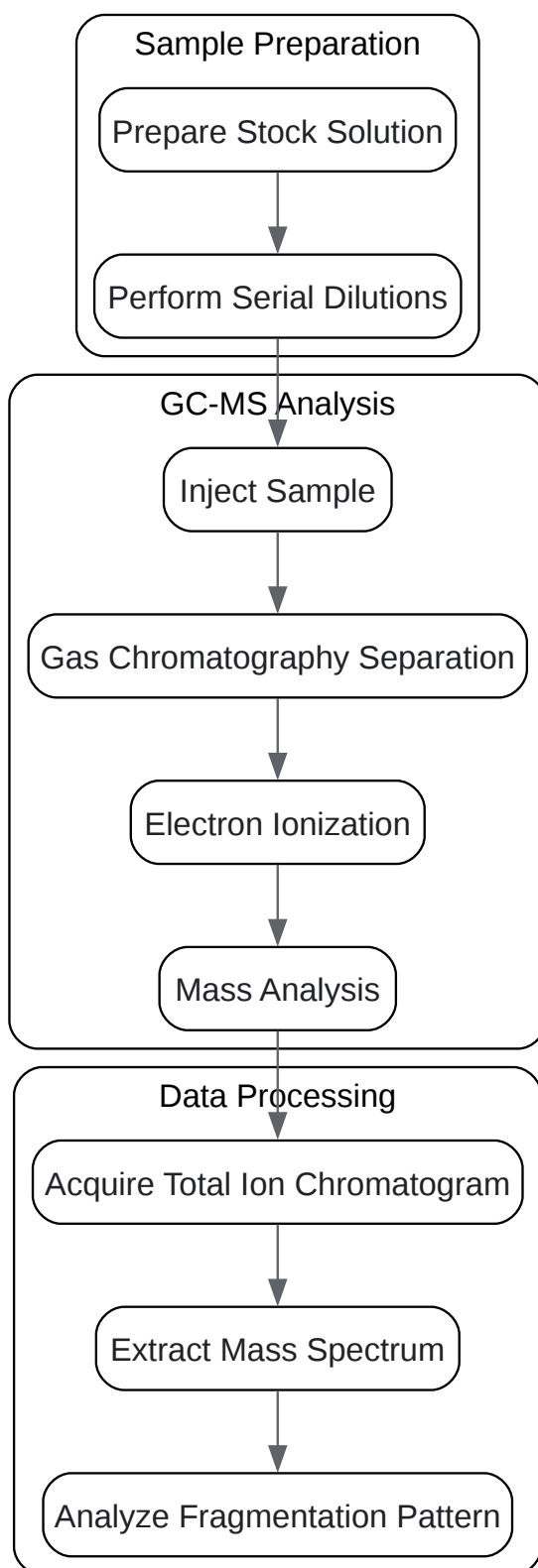
- GC Column: A non-polar or medium-polarity column is suitable (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 280 °C.

- Hold at 280 °C for 5 minutes.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 40-400.
- Scan Mode: Full scan.

4.5. Data Analysis

- Acquire the total ion chromatogram (TIC) and identify the peak corresponding to **5-Cyano-2-methylbenzylamine** based on its retention time.
- Extract the mass spectrum for the identified peak.
- Analyze the fragmentation pattern and compare it with the predicted pattern and library spectra (if available).

A diagram of the experimental workflow is provided below.



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